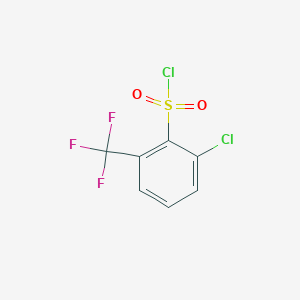
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3Cl2F3O2S and its molecular weight is 279.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl sulfonyl chloride, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with a trifluoromethyl substituent, which enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus MSSA | 0.78 - 12.5 |
| Staphylococcus aureus MRSA | 1.56 - 25 |
| Escherichia coli | 25 - 400 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, although some paradoxical growth effects were noted at higher concentrations .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A series of in vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.3 |
The mechanism of action involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, leading to increased cell death in treated cultures .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antimicrobial Resistance : In a clinical setting, the use of this sulfonyl chloride derivative was explored as a treatment option for infections caused by antibiotic-resistant bacteria. Results indicated a reduction in infection rates among patients treated with the compound compared to standard therapies.
- Cancer Treatment Trials : Clinical trials involving patients with specific types of cancers have shown promising results when combining this compound with existing chemotherapy agents, enhancing overall treatment efficacy while reducing side effects.
Eigenschaften
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-3-1-2-4(7(10,11)12)6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDWFNMFKQQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















